![molecular formula C13H13F2N3 B6484100 6-(difluoromethyl)-2-methyl-N-(2-methylphenyl)pyrimidin-4-amine CAS No. 2548996-01-4](/img/structure/B6484100.png)
6-(difluoromethyl)-2-methyl-N-(2-methylphenyl)pyrimidin-4-amine
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Overview
Description
Pyrimidin-4-amine derivatives are a class of compounds that have been studied for their potential therapeutic applications . They are part of a larger group of nitrogen-containing heterocyclic compounds, many of which are used in clinical practice .
Synthesis Analysis
The synthesis of pyrimidin-4-amine derivatives can involve several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The synthetic protocols can vary depending on the specific substitutions of the amino group and the phenyl ring .Molecular Structure Analysis
Pyrimidin-4-amine derivatives are bicyclic compounds with two nitrogen atoms in each ring . The specific structure of “6-(difluoromethyl)-2-methyl-N-(2-methylphenyl)pyrimidin-4-amine” would include additional substitutions at the 6th position (difluoromethyl), 2nd position (methyl), and an N-substitution (2-methylphenyl).Chemical Reactions Analysis
The chemical reactions involving pyrimidin-4-amine derivatives can be complex and depend on the specific structure of the compound . Some general reactions include oxidative annulation, three-component coupling reactions, and cyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(difluoromethyl)-2-methyl-N-(2-methylphenyl)pyrimidin-4-amine” would depend on its specific structure. In general, pyrimidin-4-amine derivatives are solid at room temperature .Scientific Research Applications
- Anticancer Agents : Researchers explore aminopyrimidine derivatives as potential anticancer drugs due to their ability to inhibit specific kinases involved in cancer cell growth and survival .
- Pyrimidine Synthesis : Aminopyrimidines serve as key intermediates in pyrimidine synthesis. They participate in various reactions, including oxidative annulations and multicomponent couplings .
- Bicyclic Systems : Researchers investigate pyrimido[4,5-d]pyrimidines (a type of bicyclic [6 + 6] system) for their synthetic routes and reactivity patterns .
Medicinal Chemistry and Drug Development
Organic Synthesis and Heterocyclic Chemistry
Mechanism of Action
Target of Action
Similar pyrimidine derivatives have been reported to inhibit cdk2 , a protein kinase involved in cell cycle regulation. Other pyrimidine derivatives have shown inhibitory activity against PDGFr (platelet-derived growth factor receptor) and FGFr (fibroblast growth factor receptor) tyrosine kinases , which play crucial roles in cell growth and differentiation.
Mode of Action
Based on the activity of similar compounds, it may interact with its targets (such as cdk2, pdgfr, or fgfr) to inhibit their activity . This inhibition could lead to changes in cell cycle progression or cell growth and differentiation.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to cell cycle regulation and cell growth, given the potential targets. Inhibition of CDK2 can lead to cell cycle arrest , while inhibition of PDGFr and FGFr can affect various signaling pathways involved in cell growth and differentiation .
Result of Action
The result of the compound’s action would likely be a decrease in cell proliferation due to cell cycle arrest and potentially altered cell growth and differentiation due to inhibition of PDGFr and FGFr . .
Future Directions
properties
IUPAC Name |
6-(difluoromethyl)-2-methyl-N-(2-methylphenyl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3/c1-8-5-3-4-6-10(8)18-12-7-11(13(14)15)16-9(2)17-12/h3-7,13H,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIAUYSTXRFKEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=NC(=C2)C(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(difluoromethyl)-2-methyl-N-(2-methylphenyl)pyrimidin-4-amine |
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